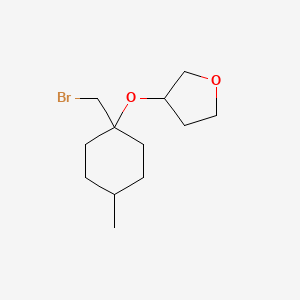

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran

Description

Properties

Molecular Formula |

C12H21BrO2 |

|---|---|

Molecular Weight |

277.20 g/mol |

IUPAC Name |

3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxolane |

InChI |

InChI=1S/C12H21BrO2/c1-10-2-5-12(9-13,6-3-10)15-11-4-7-14-8-11/h10-11H,2-9H2,1H3 |

InChI Key |

LQAWQTWIWXHKCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(CBr)OC2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Bromination of Methylcyclohexane Derivatives

A key step is the selective introduction of the bromomethyl group on the cyclohexane ring. According to established protocols, this is achieved by:

- Starting from methylcyclohexane derivatives or cyclohexane carboxylic acid precursors

- Conversion to the corresponding cyclohexylmethyl alcohol or ester intermediates

- Bromination via N-bromosuccinimide (NBS) in the presence of triphenylphosphine or under radical conditions to yield the bromomethyl group

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of cyclohexylmethyl alcohol | N-bromosuccinimide, triphenylphosphine | CH2Cl2, 0 °C to room temp, 17 h | 78 | High selectivity, mild conditions |

| Esterification or protection | Various (e.g., 2-methoxyethoxymethyl chloride) | CH2Cl2, 0 °C, 2 h | 65 (over 2 steps) | Protects functional groups during bromination |

This method was reported with high yields and good stereochemical control in the preparation of ethyl 3-(cis-2-(bromomethyl)cyclohexyl)propanoate and related compounds, which are structurally close to the target intermediate.

Synthesis of the Tetrahydrofuran Moiety and Ether Formation

Preparation of Tetrahydrofuran Derivatives

Tetrahydrofuran (THF) derivatives can be functionalized at the 3-position with reactive groups such as hydroxyl or formyl groups, which facilitate ether bond formation.

One advanced method involves:

- Cyclization of maleic glycol to 2,5-dihydrofuran

- Formylation of 2,5-dihydrofuran to 3-formyl tetrahydrofuran

- Reductive amination or nucleophilic substitution to introduce various substituents at the 3-position

This method uses catalysts such as modified montmorillonite, hydroxyapatite, or alumina, and metal catalysts like cobalt carbonyl or rhodium complexes under controlled pressure and temperature to achieve high selectivity.

Formation of the Ether Linkage

The ether bond between the bromomethyl-substituted cyclohexyl moiety and the tetrahydrofuran ring is formed by nucleophilic substitution reactions where the hydroxyl group of tetrahydrofuran derivatives reacts with the bromomethyl group.

Typical conditions include:

- Use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group

- Reaction in polar aprotic solvents like DMF or DMSO at low to ambient temperatures

- Reaction times ranging from 1 to 18 hours depending on substrate reactivity

This approach is supported by analogous etherifications in the literature involving benzyloxy and epoxide intermediates.

Detailed Preparation Method Example

A synthetic route combining the above steps is outlined below:

Comparative Analysis of Preparation Routes

| Aspect | Route Using NBS Bromination of Cyclohexyl Alcohol | Route Using Cyanide Substitution and Reduction | Catalytic Cyclization and Reductive Amination Route |

|---|---|---|---|

| Starting Materials | Cyclohexanecarboxylic acid derivatives | Malic acid and sodium cyanide | Maleic glycol and 2,5-dihydrofuran |

| Key Reactions | Bromination with NBS and triphenylphosphine | Halogenation, cyanidation, reduction | Catalytic cyclization, formylation, reductive amination |

| Safety Considerations | Mild, manageable | Use of toxic sodium cyanide, risk of ring opening | Requires specialized catalysts and pressure vessels |

| Yield and Selectivity | High yield, good selectivity | Moderate yield, risk of side reactions | Good selectivity, scalable under controlled conditions |

| Industrial Suitability | Suitable with proper handling | Less suitable due to toxicity and side reactions | Promising for industrial scale with catalyst optimization |

Research Discoveries and Notes

The use of N-bromosuccinimide in the presence of triphenylphosphine provides a mild and selective method for introducing bromomethyl groups on cyclohexane rings, which is critical for the target compound's synthesis.

Catalytic methods involving hydroxyapatite-supported nickel catalysts and halogenated diphosphinium ion salts enable efficient transformations of tetrahydrofuran derivatives, offering environmentally friendlier alternatives to classical nucleophilic substitutions.

The etherification step benefits from polar aprotic solvents and controlled base addition to avoid side reactions such as elimination or ring opening.

Safety and environmental considerations favor catalytic and mild bromination routes over cyanide-based methods, which involve hazardous reagents and potential ring-opening side reactions.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Bromination of cyclohexylmethyl alcohol | N-bromosuccinimide, triphenylphosphine | Dichloromethane | 0 °C to room temp | ~17 hours | ~78% yield, selective |

| Cyclization of maleic glycol | Modified montmorillonite, hydroxyapatite, alumina | Fixed bed reactor | 120-150 °C | 6-12 hours | Produces 2,5-dihydrofuran |

| Formylation of 2,5-dihydrofuran | Cobalt carbonyl, halogenated diphosphinium salt | Solvent | 50-100 °C | 12-24 hours | Produces 3-formyl tetrahydrofuran |

| Reductive amination | Hydroxyapatite-supported nickel catalyst, NH3/H2 | Solvent | 40-60 °C | 3-6 hours | Produces 3-aminomethyl tetrahydrofuran |

| Ether formation | Base (K2CO3 or NaH), DMF or DMSO | DMF or DMSO | 0 °C to room temp | 12-18 hours | Forms target ether compound |

Chemical Reactions Analysis

Types of Reactions

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or thioethers.

Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.

Reduction Products: Reduction typically results in the formation of methyl derivatives.

Scientific Research Applications

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential use in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The ether linkage provides stability and flexibility to the molecule, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Nitrosourea Compounds

Structural and Functional Differences

The nitrosourea class includes compounds such as:

- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : Contains two 2-chloroethyl groups, enhancing alkylating potency but lacking a carbamoylating substituent.

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Features a cyclohexyl group instead of the 4-methylcyclohexyl group, reducing carbamoylating activity compared to 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea.

Table 1: Structural and Functional Comparison

| Compound | Alkylating Group | Carbamoylating Group | Carbamoylating Activity* |

|---|---|---|---|

| 1,3-Bis(2-chloroethyl)-1-nitrosourea | Two chloroethyl | None | 100% (reference) |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | One chloroethyl | Cyclohexyl | 86% |

| 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | One chloroethyl | 4-Methylcyclohexyl | 94% |

| 1-(2-Chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea | One chloroethyl | Hydroxyethyl | 16% |

*Relative to BCNU, measured via glutathione (GSH) thiol depletion assay .

Cytotoxic Effects and Cell Cycle Interactions

- Cell Cycle Arrest : All nitrosoureas induce G2/M phase arrest in cycling cells. However, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea causes prolonged G2 arrest and polyploidy in surviving cells, linked to its high carbamoylating activity inhibiting DNA repair enzymes like glutathione reductase .

- Survival in Cycling vs. Non-Cycling Cells: Plateau-phase (non-dividing) cells treated with 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea exhibit 128-fold lower survival than cycling cells, compared to only 5-fold differences for 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea . This differential toxicity correlates with carbamoylating capacity, which suppresses recovery from DNA damage in non-proliferative cells .

Table 2: Survival Fractions in CHO Cells

| Compound | Survival (Cycling Cells) | Survival (Non-Cycling Cells) | Ratio (Non-Cycling/Cycling) |

|---|---|---|---|

| 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | 0.02 | 0.00016 | 128:1 |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | 0.05 | 0.01 | 5:1 |

Data from dose: 10 µg/mL for 1 hour .

DNA Damage and Repair Profiles

- DNA Cross-Linking: Alkaline elution assays show that 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea produces interstrand DNA cross-links and DNA-protein cross-links, peaking 8 hours post-treatment. Resistant tumor lines (e.g., HT colon carcinoma) repair these cross-links within 48 hours, while sensitive lines (e.g., BE colon carcinoma) retain unrepairable damage .

- Comparison with BCNU: BCNU induces rapid DNA strand breaks but minimal cross-linking.

Table 3: DNA Cross-Link Repair in Human Colon Carcinoma

| Tumor Line | Sensitivity | Cross-Link Repair (48 Hours Post-Treatment) |

|---|---|---|

| HT | Resistant | Complete repair |

| BE | Sensitive | <10% repair |

Therapeutic Efficacy and Resistance

- In Vivo Activity : 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea demonstrates superior growth delay in EMT6 tumors compared to BCNU, despite similar initial survival fractions. This is attributed to its persistent DNA cross-linking and inhibition of repair mechanisms .

- Host Tissue Selectivity: In Lewis lung carcinoma models, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea causes transient DNA synthesis inhibition in host tissues (e.g., lung, spleen) but sustained inhibition in tumors, enhancing its therapeutic index .

Biological Activity

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran is a brominated organic compound with the molecular formula C11H19BrO2. Its structure features a tetrahydrofuran ring linked to a cyclohexyl group through an ether bond, making it an interesting candidate for various biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : C11H19BrO2

- Molecular Weight : 277.202 g/mol

- CAS Number : 1341533-71-8

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination of Cyclohexylmethyl Derivative : This can be achieved using N-bromosuccinimide (NBS), yielding 1-(bromomethyl)cyclohexane.

- Formation of Tetrahydrofuran Ring : The brominated intermediate is then reacted with tetrahydrofuran under controlled conditions to produce the final product.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

The biological activity of this compound is believed to involve:

- Electrophilic Reactions : The bromine atom can participate in electrophilic substitutions, affecting various biomolecules.

- Interaction with Biological Targets : The compound may interact with enzymes or cellular receptors, leading to modifications that alter cellular processes and pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-((1-(Chloromethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran | Similar to target compound but with chlorine | Potentially lower reactivity compared to brominated derivatives |

| 3-((1-(Hydroxymethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran | Hydroxymethyl group instead of bromine | Exhibits different solubility and reactivity profiles |

| 3-((1-(Methyl)-4-methylcyclohexyl)oxy)tetrahydrofuran | Methyl group as substituent | Generally less reactive than brominated compounds |

Unique Features

The presence of the bromine atom in this compound distinguishes it from similar compounds. This unique feature enhances its electrophilicity, making it a valuable intermediate in synthetic organic chemistry and potentially increasing its bioactivity compared to non-brominated analogs .

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on similar compounds provides insights into its potential applications:

- Cytotoxicity Studies : Investigations into structurally related compounds have shown varying degrees of cytotoxicity against cancer cell lines, indicating a potential avenue for further exploration in anticancer drug development .

- Enzyme Interaction Studies : Research on similar brominated compounds has demonstrated their ability to inhibit specific enzymes, suggesting that this compound may exhibit similar inhibitory effects .

Q & A

Q. What are the optimal synthetic strategies for preparing 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran?

Methodological Answer: The synthesis involves multi-step reactions, including functional group protection, substitution, and cyclization. Key considerations:

- Reaction Conditions : Control temperature (e.g., 0–80°C) and solvent polarity (tetrahydrofuran, THF, or dichloromethane) to favor nucleophilic substitution at the bromomethyl group .

- Reagents : Use oxidizing agents (KMnO₄, CrO₃) for ketone formation or reducing agents (NaBH₄, LiAlH₄) for alcohol intermediates .

- Purification : Employ column chromatography (silica gel) with EA/PE eluents to isolate intermediates. Monitor progress via TLC .

Q. How can researchers characterize intermediates and final products in the synthesis of this compound?

Methodological Answer: Combine analytical techniques for structural confirmation:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify cyclohexyl and tetrahydrofuran ring conformations and substituent positions .

- Mass Spectrometry (MS) : Confirm molecular weight and bromine isotope patterns via high-resolution MS .

- Chromatography : TLC or HPLC to assess purity (>95% by peak integration) .

- Visualization Tools : UCSF Chimera can model 3D structures to validate stereochemistry .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

Q. How does solubility impact reaction design for this compound?

Methodological Answer:

- Solvent Selection : Use THF or acetone for polar intermediates; switch to hexane for non-polar crystallization .

- Empirical Testing : Conduct solubility screens (e.g., in DMSO, methanol, or chloroform) to optimize reaction homogeneity .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexyl ring affect the compound’s reactivity or biological activity?

Methodological Answer:

Q. What strategies optimize regioselectivity in bromomethyl-substitution reactions?

Methodological Answer:

- Directed Metalation : Use Mg or Li bases to deprotonate specific positions on the cyclohexyl ring before bromination .

- Computational Modeling : DFT calculations (Gaussian, ORCA) predict electron density hotspots to guide substitution sites .

- DOE Approach : Apply factorial design to vary temperature, solvent, and base strength for maximal yield .

Q. How can in silico tools predict the compound’s interactions with biological targets?

Methodological Answer:

Q. How should researchers address contradictory data in reaction yield or biological activity?

Methodological Answer:

-

Cross-Validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Batch Analysis : Compare NMR spectra across synthetic batches to detect impurities affecting bioactivity .

-

Meta-Analysis : Aggregate data from public databases (PubChem, ChEMBL) to identify trends .

Q. What methodologies assess the compound’s potential pharmacological applications?

Methodological Answer:

- In Vitro Screening : Test against kinase panels or bacterial cultures to identify inhibition profiles .

- ADMET Profiling : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability .

- Structure-Activity Relationship (SAR) : Modify the tetrahydrofuran oxygen or bromomethyl group to evaluate toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.